Cas no 1350928-05-0 ((N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer (>90%))

(N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer (>90%) structure
1350928-05-0 structure
Product name:(N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer (>90%)
CAS No:1350928-05-0
MF:C38H49N7O4
MW:667.840168714523
CID:4556996
PubChem ID:154704576

(N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer (>90%) Chemical and Physical Properties

Names and Identifiers

    • 2,2′-[4-(Dimethylamino)butane-1,1-diyl]bis{5-[(S)-(2-oxooxazolidin-4-yl)methyl]-3-(2-dimethylaminoethyl)indole}
    • Zolmitriptan dimer
    • (4S,4 inverted exclamation markaS)-4,4 inverted exclamation marka-[[4-(Dimethylamino)butylidene]bis[[3-[2-(dimethylamino)ethyl]-1H-indole-2,5-diyl]methylene]]bis[2-oxazolidinone]
    • (4S)-4-[10-[4-(dimethylamino)-1-[9-[2-(dimethylamino)ethyl]-10-[(4S)-2-oxo-1,3-oxazolidin-4-yl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]butyl]-9-[2-(dimethylamino)ethyl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]-1,3-oxazolidin-2-one
    • 1350928-05-0
    • (N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer
    • (N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer (>90%)
    • Inchi: 1S/C38H49N7O4/c1-43(2)15-7-8-30(37(31-20-48-35(46)41-31)22-9-11-28-26(18-22)24(33(37)39-28)13-16-44(3)4)38(32-21-49-36(47)42-32)23-10-12-29-27(19-23)25(34(38)40-29)14-17-45(5)6/h9-12,18-19,30-32,39-40H,7-8,13-17,20-21H2,1-6H3,(H,41,46)(H,42,47)/t30?,31-,32-,37?,38?/m1/s1
    • InChI Key: QUUMVUWBYWKANZ-XETGEIALSA-N
    • SMILES: O1C(N[C@H](C1)C1(C2C=CC3=C(C=2)C(CCN(C)C)=C1N3)C(CCCN(C)C)C1(C2C=CC3=C(C=2)C(CCN(C)C)=C1N3)[C@H]1COC(N1)=O)=O

Computed Properties

  • Exact Mass: 667.384603g/mol
  • Monoisotopic Mass: 667.384603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 49
  • Rotatable Bond Count: 14
  • Complexity: 1160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 118
  • Molecular Weight: 667.8g/mol

(N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer (>90%) Security Information

  • Hazardous Material transportation number:NONH for all modes of transport

(N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer (>90%) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1727075-25MG
1350928-05-0
25MG
¥15211.09 2023-01-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1727075-25MG
1350928-05-0
25MG
¥10902.39 2023-04-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1727075-25MG
(4S,4′S)-4,4′-[[4-(Dimethylamino)butylidene]bis[[3-[2-(dimethylamino)ethyl]-1H-indole-2,5-diyl]methylene]]bis[2-oxazolidinone]
1350928-05-0
25mg
¥12360.52 2025-01-16
TRC
D296795-2.5mg
(N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer (>90%)
1350928-05-0
2.5mg
$ 201.00 2023-09-08
TRC
D296795-10mg
(N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer (>90%)
1350928-05-0
10mg
$ 764.00 2023-09-08
TRC
D296795-25mg
(N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer (>90%)
1350928-05-0
25mg
$ 1610.00 2023-09-08

Additional information on (N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer (>90%)

Introduction to (N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer (>90%) and Its Applications in Modern Research

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, (N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer (>90%) stands out as a significant compound with diverse applications in medicinal chemistry and drug discovery. This dimeric form of Zolmitriptan, a well-known serotonin receptor agonist primarily used for the treatment of migraine, exhibits unique properties that make it a valuable tool in research laboratories worldwide.

The compound CAS no 1350928-05-0 is meticulously characterized by its molecular structure and chemical properties, which contribute to its efficacy in various biological assays. The dimerization process enhances the stability and solubility of Zolmitriptan, making it more suitable for formulation into pharmaceutical products. This enhanced stability is particularly crucial in maintaining the integrity of the drug during storage and transportation, ensuring consistent therapeutic outcomes for patients.

In recent years, significant advancements have been made in understanding the mechanisms of action of Zolmitriptan and its derivatives. Research has highlighted the importance of dimeric forms in improving pharmacokinetic profiles, which is essential for optimizing drug delivery systems. The dimeric structure of (N,N-Dimethyl-1-butanamine) Zolmitriptan not only enhances binding affinity to serotonin receptors but also reduces the likelihood of metabolic degradation, thereby prolonging its therapeutic effects.

The use of this compound in preclinical studies has provided valuable insights into its potential applications beyond migraine treatment. For instance, researchers have explored its role in modulating pain signaling pathways, which could lead to novel therapeutic strategies for chronic pain conditions. The dimeric form's ability to interact with multiple targets simultaneously makes it a promising candidate for multitarget drug design, a strategy gaining increasing attention in modern pharmaceutical development.

Furthermore, the synthesis and characterization of (N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer (>90%) have been refined through cutting-edge techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These analytical methods ensure high purity and structural integrity, which are critical for reliable experimental outcomes. The compound's high purity (>90%) guarantees that researchers can conduct experiments with minimal interference from impurities, thereby enhancing the accuracy of their findings.

The implications of these findings extend to clinical trials, where the dimeric form of Zolmitriptan has shown promise in reducing side effects associated with monomeric analogs. By improving pharmacological properties such as bioavailability and metabolic stability, this compound offers a more efficient and safer alternative for patients suffering from migraine headaches. The growing body of evidence supporting its efficacy underscores its potential as a cornerstone in future migraine treatment protocols.

Recent studies have also delved into the structural optimization of Zolmitriptan derivatives to enhance their pharmacological activity. Computational modeling and molecular dynamics simulations have been instrumental in predicting how modifications to the dimeric structure can improve binding interactions with biological targets. These computational approaches complement experimental data, providing a comprehensive understanding of how (N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer interacts with cellular machinery at a molecular level.

The versatility of this compound is further highlighted by its potential applications in combinatorial chemistry and library screening. Its dimeric form serves as a versatile scaffold for generating novel analogs with tailored pharmacological properties. This approach is particularly valuable in drug discovery pipelines where rapid identification of lead compounds is essential for accelerating the development of new therapies.

In conclusion, (N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer (>90%) represents a significant advancement in pharmaceutical research due to its enhanced stability, solubility, and pharmacological efficacy. Its applications span from treating migraines to exploring new therapeutic avenues for chronic pain management. The compound's high purity and well-characterized structure make it an indispensable tool for researchers aiming to develop innovative treatments for neurological disorders. As research continues to uncover new applications and refine synthetic methodologies, (N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer is poised to play an increasingly pivotal role in shaping the future of medicinal chemistry.

Recommend Articles

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD